

Application Notes and Protocols for Cy5-PEG5-amine in Fluorescence Microscopy

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Compound of Interest

Compound Name: Cy5-PEG5-amine hydrochloride

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Introduction

Cy5-PEG5-amine is a fluorescent labeling reagent comprising a Cyanine5 (Cy5) fluorophore, a polyethylene glycol (PEG) spacer, and a terminal amine group. The Cy5 dye is a bright, far-red fluorescent probe, making it ideal for various fluorescence microscopy applications, particularly for in vivo and multiplex imaging where minimizing background autofluorescence is critical.[1] [2] The hydrophilic PEG5 spacer enhances the solubility of the molecule in aqueous buffers and reduces non-specific binding of the conjugate.[3][4] The terminal primary amine allows for the covalent conjugation of this fluorophore to a wide range of molecules, such as proteins, antibodies, and other biomolecules, through various amine-reactive cross-linking chemistries.

These application notes provide an overview of the properties of Cy5-PEG5-amine, detailed protocols for its conjugation to antibodies, and subsequent use in cellular imaging.

Data Presentation

Table 1: Quantitative Data for Cy5-PEG5-amine

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 - 649 nm	[4]
Emission Maximum (λ_{em})	~662 - 667 nm	[4]
Molar Extinction Coefficient	~232,000 $\text{cm}^{-1}\text{M}^{-1}$	[4]
Molecular Weight	~817.9 g/mol	[3][4]
Solubility	DMSO, DMF, DCM	[4]
Purity	≥96%	[4]
Storage	-20°C, protected from light	[4]

Experimental Protocols

Protocol 1: Conjugation of Cy5-PEG5-amine to an Antibody

This protocol describes the conjugation of Cy5-PEG5-amine to an antibody using a two-step process involving the activation of the antibody's carboxyl groups followed by reaction with the amine group of the dye.

Materials:

- Antibody of interest in an amine-free buffer (e.g., MES, HEPES, PBS)
- Cy5-PEG5-amine
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5

- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.
 - If the antibody buffer contains amines (e.g., Tris), it must be exchanged for an amine-free buffer.^[5]
- Activation of Antibody Carboxyl Groups:
 - Prepare a fresh solution of EDC and Sulfo-NHS in anhydrous DMSO at a concentration of 10 mg/mL.
 - Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the antibody solution.
 - Incubate the reaction for 15 minutes at room temperature with gentle stirring.
- Conjugation Reaction:
 - Prepare a 10 mg/mL stock solution of Cy5-PEG5-amine in anhydrous DMSO.
 - Add a 10- to 20-fold molar excess of the Cy5-PEG5-amine solution to the activated antibody solution.
 - Incubate for 2 hours at room temperature with gentle stirring, protected from light.
- Quenching the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:

- Separate the labeled antibody from unreacted dye and other small molecules using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
- Collect the fractions containing the purified conjugate. The labeled antibody will be in the first colored fraction.
- Characterization of the Conjugate:
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).
 - Calculate the Degree of Labeling (DOL) using the following formula: $DOL = (A_{650} / \epsilon_{\text{dye}}) / (A_{280} - (A_{650} \times CF)) / \epsilon_{\text{protein}}$
 - Where:
 - A_{650} and A_{280} are the absorbances at 650 nm and 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of Cy5 ($\sim 232,000 \text{ cm}^{-1}\text{M}^{-1}$).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ cm}^{-1}\text{M}^{-1}$ for IgG).
 - CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy5).

Protocol 2: Immunofluorescence Staining of Cells with Cy5-Conjugated Antibody

This protocol outlines the steps for staining fixed and permeabilized cells with a Cy5-conjugated antibody for fluorescence microscopy.

Materials:

- Cells grown on coverslips or in imaging plates
- Cy5-conjugated antibody (from Protocol 1)

- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

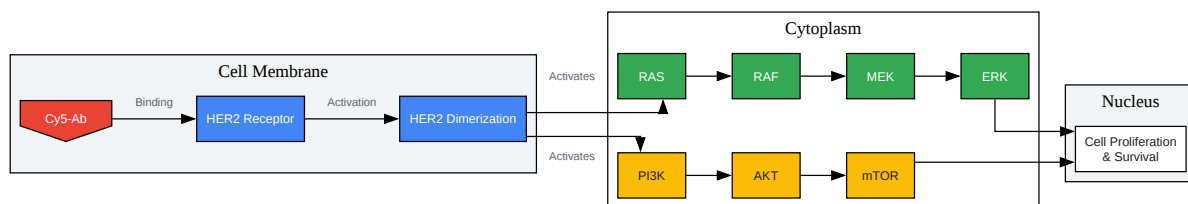
- Cell Preparation:
 - Wash the cells twice with PBS.
 - Fix the cells with Fixation Solution for 20 minutes at room temperature.[\[6\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation (for indirect staining if using an unlabeled primary):
 - Dilute the unlabeled primary antibody in Blocking Buffer to its optimal concentration.

- Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[6]
- Wash the cells three times with PBS.
- Cy5-Conjugated Antibody Incubation:
 - Dilute the Cy5-conjugated antibody (either a primary from Protocol 1 or a secondary antibody) in Blocking Buffer. A typical starting concentration is 1-10 µg/mL.[7]
 - Incubate the cells with the diluted antibody solution for 1 hour at room temperature, protected from light.[8]
 - Wash the cells three times with PBS.
- Counterstaining:
 - Incubate the cells with a nuclear counterstain like DAPI, if desired.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[6]
 - Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., Excitation: 620-650 nm, Emission: 660-720 nm) and DAPI.[1]

Visualizations

HER2 Signaling Pathway for Targeted Imaging

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in cancer research and therapy. Antibodies targeting HER2 can be labeled with Cy5-PEG5-amine to visualize HER2-expressing cells. Upon antibody binding, the HER2 receptor can dimerize, leading to the activation of downstream signaling pathways like the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation and survival.[9]

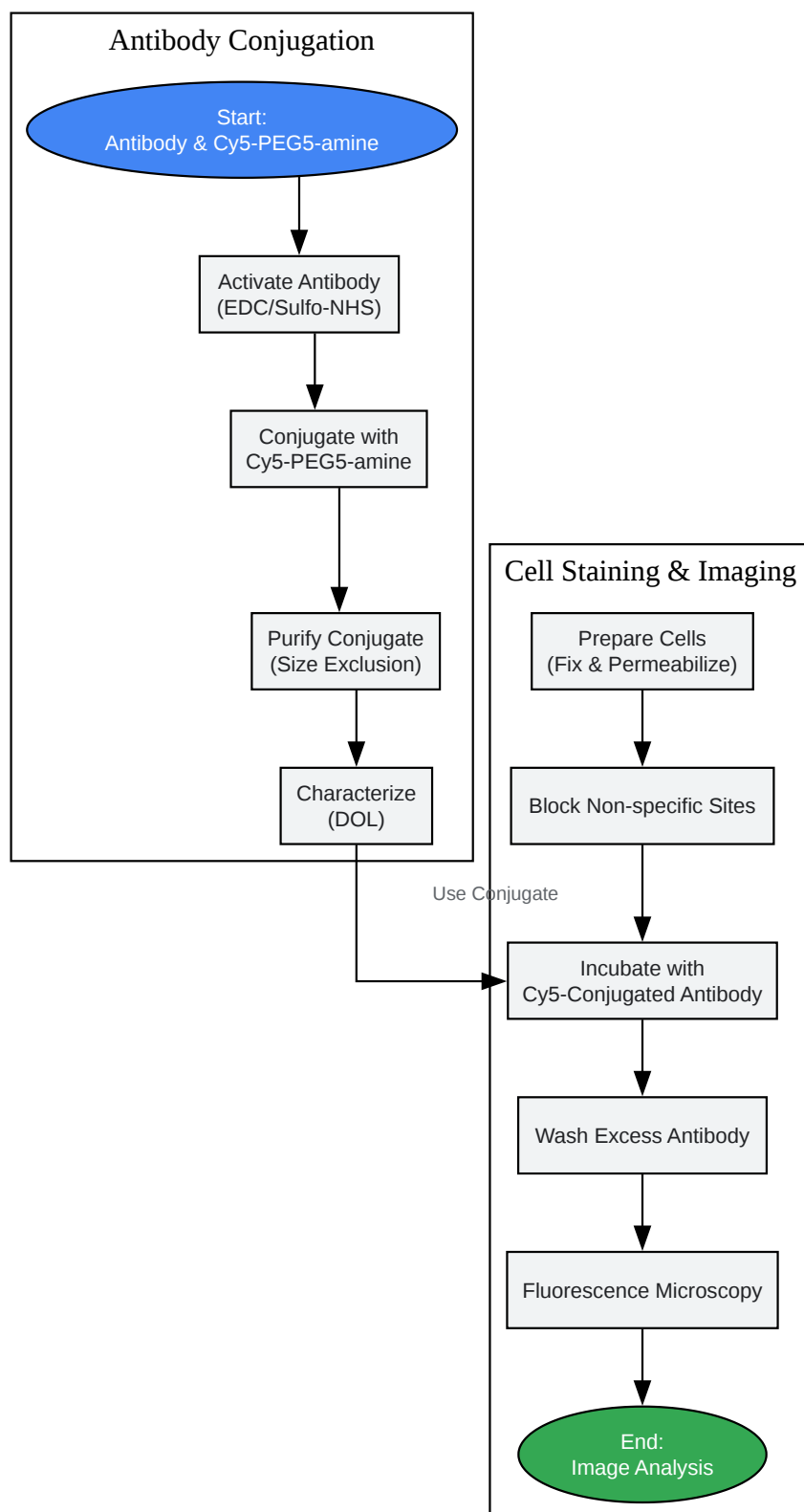


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Caption: HER2 signaling pathway initiated by antibody binding.

Experimental Workflow for Antibody Conjugation and Cell Staining

This workflow illustrates the key steps from conjugating Cy5-PEG5-amine to an antibody to imaging labeled cells.

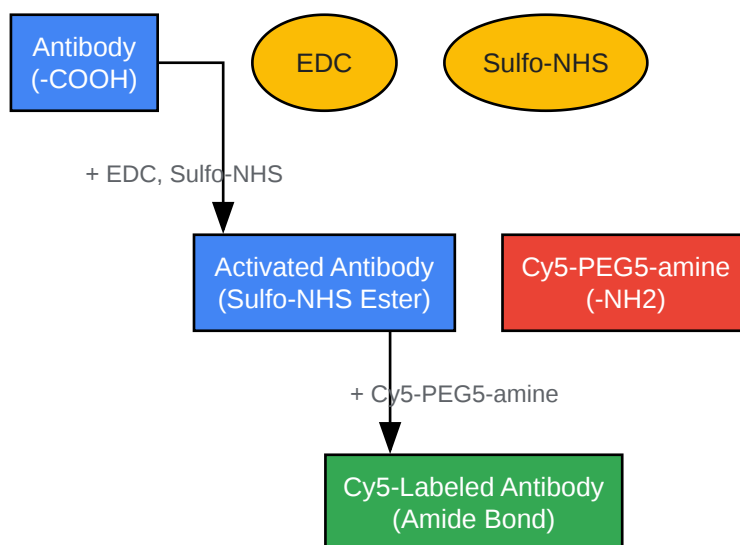


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Caption: Workflow for Cy5-antibody conjugation and cell imaging.

Logical Relationship of Reagents in Conjugation

This diagram shows the chemical logic behind the conjugation of Cy5-PEG5-amine to an antibody using EDC/Sulfo-NHS chemistry.



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Caption: Reagent relationships in antibody conjugation.

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